Gliadins
Overview
Description
- Gliadins are wheat grain proteins, comprising about 40–50% of total wheat seed proteins.
- They play a crucial role in the nutritional and processing quality of flour.
- Gliadins are further classified into α-, γ-, δ-, and ω-gliadins.
Synthesis Analysis
- Gliadins are encoded by multigenes located on chromosomes 6A, 6B, and 6D (α-gliadins) and chromosomes 1A, 1B, and 1D (γ-gliadins).
- Recent studies have focused on targeting gliadins through methods like protein sequestration.
Molecular Structure Analysis
- Gliadins have complex structures, including repetitive domains with peptide motifs.
- Intramolecular disulfide bonds stabilize their secondary structures.
- Recent research has shown that gliadins can form hierarchical nanoscale structures in pure water.
Chemical Reactions Analysis
- Gliadins are resistant to enzymatic hydrolysis due to their complex structures.
- Polyphenols may disrupt gliadin enzymatic hydrolysis and sequester gliadins from critical receptors.
Physical And Chemical Properties Analysis
- Gliadins are insoluble in water and contribute to the functional properties of wheat flour dough.
- Adequate water content is critical for gluten structure.
Scientific Research Applications
Characterization of Gliadins
- Scientific Field : Analytical Chemistry
- Application Summary : Gliadins, along with secalins and hordeins, are alcohol-soluble storage proteins of the Triticeae tribe of the Gramineae family. They are characterized by their high proportion of glutamine and proline and low proportion of arginine, lysine, and histidine .
- Methods of Application : Prolamins were extracted from fifteen cultivars using the DuPont protocol to study their physiochemical, morphological, and structural characteristics. Techniques such as SDS-PAGE, SEM, TEM, and XRD were used for characterization .
- Results : The β-sheet (32.72–37.41%) and β-turn (30.36–37.91%) were found higher in gliadins, while α-helix (20.32–28.95%) and random coil (9.05–10.28%) in hordeins. The high colloidal stability as depicted by zeta-potential was observed in gliadins (23.5–27.0 mV) .
Gliadins in Bread Wheat
- Scientific Field : Plant Biotechnology
- Application Summary : The α-gliadins of wheat contain the 33-mer peptide, the most active peptide in Celiac Disease (CD) both in adults and pediatric patients .
- Methods of Application : The study characterized the variants and expression profile of an α-gliadins amplicon, harboring the 33-mer peptide, in two low-gliadin RNAi wheat lines, under two different Nitrogen (N) treatments .
- Results : High N treatment significantly increases transcripts of the amplicon in the wild type, but not in the transgenic lines .
Gliadins in Drug Delivery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Gliadin nanoparticles have been successfully used for the delivery of drugs and nutrients .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the formulation of nanoparticles with the drug or nutrient encapsulated within .
- Results : The results or outcomes of this application are not specified in the source .
Gliadins in Spectroscopic Techniques
- Scientific Field : Spectroscopy
- Application Summary : The effect of the chemical structure of selected phenolic acids on the molecular organization of gliadins was investigated .
- Methods of Application : The application of Fourier Transform Infrared (FTIR) technique, steady-state, and time-resolved fluorescence spectroscopy were used. Hydroxybenzoic (4-hydroxybenzoic, protocatechuic, vanillic, and syringic) and hydroxycinnamic (coumaric, caffeic, ferulic, sinapic) acids have been used as gliadins modifiers .
- Results : Hydroxybenzoic acids due to their smaller size incorporate into spaces between two polypeptide chains and form a hydrogen bond with them leading to aggregation. Additionally, syringic acids could incorporate into hydrophobic pockets of protein. Whereas hydroxycinnamic acids, due to their higher stiffness and larger size, separated polypeptide chains leading to gliadin disaggregation .
Gliadins in Plant Breeding
- Scientific Field : Plant Breeding
- Application Summary : The genetic architecture for quantities of gliadins fractions in wheat (Triticum aestivum L.) was dissected .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
Gliadins in Food Science
- Scientific Field : Food Science
- Application Summary : Gliadins, secalins, and hordeins are known to trigger/cause the celiac or coeliac disease (CD) in genetically susceptible individuals characterized by severe damage of jejunal mucosa (villi) by immune mediated reactions leading to chronical distension of abdomen, malnourishment, diarrhoea, stunted growth, depression, loss of appetite and weight .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
Gliadins in Polymer Development
- Scientific Field : Material Science
- Application Summary : Space saving hexagonal molecular symmetry was observed in TEM molecular arrangement of prolamins which has profound application in development of plant-based polymers and fibres .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
- Gliadins are not classified as hazardous.
- No specific hazards arise from their use.
Future Directions
- Research on gliadins continues to explore novel therapies for celiac disease.
- Polyphenols and other compounds may hold promise in mitigating gliadin-related immunotoxicity.
properties
IUPAC Name |
5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPUTXBJEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17787981 | |
CAS RN |
9007-90-3 | |
Record name | Gliadins | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gliadins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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